N-(biphenyl-4-yl)-4,5-dimethyl-1,2-oxazole-3-carboxamide
Overview
Description
N-(biphenyl-4-yl)-4,5-dimethyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-4-biphenylyl-4,5-dimethyl-3-isoxazolecarboxamide is 292.121177757 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Medicinal Applications
Isoxazole derivatives have been synthesized and evaluated for their potential biological applications, including their role as inhibitors against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These studies suggest a considerable interest in these compounds for further applications in medicinal chemistry, as they have the potential to bind nucleotide protein targets (Saeed et al., 2015).
Catalytic Applications
Research into bimetallic composite catalysts incorporating isoxazole ligands has developed methods for the synthesis of heterobiaryls containing furyl and thienyl rings in aqueous media. This demonstrates the utility of isoxazole derivatives in facilitating Suzuki reactions, highlighting their importance in the development of green chemistry processes (Bumagin et al., 2019).
Material Science Applications
Isoxazole derivatives have been utilized in the synthesis of rigid-rod polyamides and polyimides, contributing to the development of materials with excellent thermooxidative stability. Such materials are amorphous, soluble in polar aprotic solvents and sulfuric acid, and exhibit blue fluorescence, indicating their potential in high-performance material applications (Spiliopoulos et al., 1998).
Properties
IUPAC Name |
4,5-dimethyl-N-(4-phenylphenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-13(2)22-20-17(12)18(21)19-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJQPOXFTQZJDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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